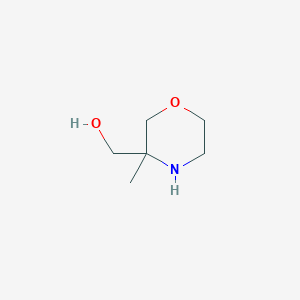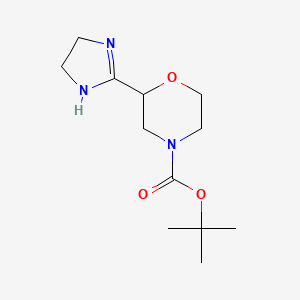
(3-Methylmorpholin-3-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(3-Methylmorpholin-3-yl)methanol” is a chemical compound with the CAS Number: 1003-81-2 . It has a molecular weight of 131.17 and is typically in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is (3-methyl-3-morpholinyl)methanol . The InChI code for this compound is 1S/C6H13NO2/c1-6(4-8)5-9-3-2-7-6/h7-8H,2-5H2,1H3 .
Physical And Chemical Properties Analysis
“(3-Methylmorpholin-3-yl)methanol” is a powder . It is stored at a temperature of 4 degrees Celsius .
Aplicaciones Científicas De Investigación
Methanol as a Key Chemical Building Block
Methanol, including derivatives like (3-Methylmorpholin-3-yl)methanol, is pivotal in the chemical industry due to its role as a fundamental raw material. Its wide applicability spans from serving as a solvent for inorganic salts due to its polar nature to acting as a precursor for synthesizing various chemicals. The importance of methanol extends into the realms of energy, where it's considered a clean-burning fuel with a high octane number. The potential conversion of CO2 to methanol highlights its role in reducing carbon emissions, making it a key player in sustainable chemical synthesis and energy conservation practices (Dalena et al., 2018).
Advances in Catalysis Using Methanol
Significant progress has been made in catalysis, particularly using methanol as a C1 source for methylation, which is essential for creating carbon-carbon and carbon-nitrogen bonds. Research showcases methods like RuCl3-catalyzed N-methylation of amines and transfer hydrogenation of nitroarenes using methanol, underscoring the versatility of methanol in facilitating diverse chemical transformations. These methodologies not only improve the efficiency of chemical syntheses but also contribute to the pharmaceutical industry by enabling the synthesis of key drug molecules through late-stage functionalization (Sarki et al., 2021).
Methanol in Biotechnological Applications
Methanol's role extends beyond chemical synthesis into biotechnological applications, particularly through the utilization of methylotrophic bacteria. These organisms, capable of metabolizing methanol as a carbon source, have been engineered to produce valuable chemicals and fuels, showcasing the integration of biological systems with chemical processes. This area of research not only offers insights into microbial metabolism but also presents avenues for sustainable production methods, highlighting methanol's versatility as a feedstock (Schrader et al., 2009).
Environmental and Atmospheric Implications
Methanol is not only significant in industrial applications but also plays a crucial role in atmospheric chemistry. It acts as a biogeochemically active compound influencing tropospheric photochemistry and serves as a tracer for biogenic emissions. Understanding the atmospheric methanol budget and its interactions within the marine boundary layer provides insights into its biogeochemical cycle and implications for methylotrophic life in the ocean. This research area bridges the gap between industrial applications and environmental science, emphasizing methanol's impact on both technological advancements and ecological systems (Heikes et al., 2002).
Safety And Hazards
The compound has been classified with the hazard statements H315, H318, and H335 . Precautionary measures include avoiding breathing in mist or vapors, washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, and using only outdoors or in a well-ventilated area .
Propiedades
IUPAC Name |
(3-methylmorpholin-3-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c1-6(4-8)5-9-3-2-7-6/h7-8H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSORWURPGGJYEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COCCN1)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Methylmorpholin-3-yl)methanol | |
CAS RN |
1003-81-2 |
Source


|
| Record name | (3-methylmorpholin-3-yl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-(tert-butylsulfamoyl)phenyl]-2-(4,6-dimethylpyrimidin-2-yl)sulfanylacetamide](/img/structure/B2995584.png)



![5-chloro-N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)thiophene-2-sulfonamide](/img/structure/B2995593.png)
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-fluoro-3-methylbenzenesulfonamide](/img/structure/B2995594.png)
![2-(1,3-benzodioxol-5-yl)-5-(4-fluorobenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2995596.png)
![(1R,5S)-8-((4-methoxyphenyl)sulfonyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2995599.png)
![4-(Difluoromethyl)-2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]pyrimidine-5-carboxylic acid](/img/structure/B2995600.png)



